N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-7-10-19-18(11-13)24-21(26-19)15-8-9-16(22)17(12-15)23-20(25)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,25) |
InChI Key |
PZMIJNFAXBYLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated benzoxazole is then coupled with a benzamide derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of intermediates such as 2-aminophenol and benzamide derivatives are synthesized.
Automated Reaction Systems: Automated systems are used to carry out the chlorination and coupling reactions under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
Substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- **3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- **2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
